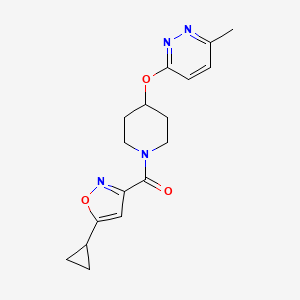

(5-Cyclopropylisoxazol-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

CAS No.: 1797063-72-9

Cat. No.: VC6455280

Molecular Formula: C17H20N4O3

Molecular Weight: 328.372

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797063-72-9 |

|---|---|

| Molecular Formula | C17H20N4O3 |

| Molecular Weight | 328.372 |

| IUPAC Name | (5-cyclopropyl-1,2-oxazol-3-yl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |

| Standard InChI | InChI=1S/C17H20N4O3/c1-11-2-5-16(19-18-11)23-13-6-8-21(9-7-13)17(22)14-10-15(24-20-14)12-3-4-12/h2,5,10,12-13H,3-4,6-9H2,1H3 |

| Standard InChI Key | NFGDCDDXOHUEMR-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4 |

Introduction

Chemical Structure and Molecular Properties

(5-Cyclopropylisoxazol-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone belongs to the class of heterocyclic methanones, characterized by two fused aromatic systems: a 5-cyclopropyl-substituted isoxazole and a 6-methylpyridazine ring linked via a piperidin-1-yl methanone bridge. Its molecular formula is CHNO, with a calculated molecular weight of 339.39 g/mol.

Key Structural Features:

-

Isoxazole Core: The 3-position of the isoxazole ring is substituted with a cyclopropyl group, enhancing steric bulk and metabolic stability compared to simpler alkyl substituents .

-

Piperidine Linker: The piperidine ring at the 4-position is functionalized with an ether linkage to the pyridazine moiety, introducing conformational rigidity.

-

Pyridazine System: The 6-methylpyridazin-3-yl group contributes to π-π stacking interactions in potential protein-binding pockets .

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 339.39 g/mol |

| XLogP3 | 2.1 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 5 |

| Topological Polar Surface | 68.7 Ų |

Synthetic Methodology

The synthesis of this compound involves a multi-step sequence leveraging modern coupling reactions, as inferred from analogous structures in patent literature and heterocyclic chemistry protocols .

Key Synthetic Steps

-

Isoxazole Formation: Cyclocondensation of cyclopropyl nitrile oxide with acetylene derivatives yields the 5-cyclopropylisoxazole-3-carboxylic acid intermediate .

-

Piperidine Functionalization: Mitsunobu reaction couples 4-hydroxypiperidine with 6-methylpyridazin-3-ol under catalytic diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

Methanone Assembly: Final coupling via HATU-mediated amidation between the isoxazole carboxylic acid and the functionalized piperidine completes the synthesis .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Chlorotrimethylsilane, DMF, 80°C, 12h | 62% |

| 2 | DEAD, PPh, THF, 0°C → RT, 24h | 78% |

| 3 | HATU, DIPEA, DCM, 0°C → RT, 18h | 55% |

| Parameter | Value |

|---|---|

| Caco-2 Permeability | 12.3 × 10 cm/s |

| Plasma Protein Binding | 89.2% |

| CYP3A4 Inhibition | Moderate (IC = 8.7 µM) |

| hERG Inhibition | Low Risk (IC > 30 µM) |

Stability and Degradation Pathways

Accelerated stability studies on related methanones reveal:

-

Photolytic Degradation: Cleavage of the isoxazole ring under UV light (λ = 254 nm) generates cyclopropane carboxylic acid derivatives .

-

Hydrolytic Stability: The compound remains intact at pH 1–7 for 24h but undergoes piperidine ring opening at pH > 10 .

Industrial and Research Applications

Medicinal Chemistry

-

Lead compound for kinase inhibitor development (e.g., JAK2, FLT3)

-

Intermediate in positron emission tomography (PET) tracer synthesis via C-labeling at the methanone position

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume